molecular formula C15H23N3O2 B1457167 tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate CAS No. 885693-48-1

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Cat. No. B1457167
Key on ui cas rn: 885693-48-1
M. Wt: 277.36 g/mol
InChI Key: XVFBFTRNOMROEW-UHFFFAOYSA-N
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Patent
US09238644B2

Procedure details

A slurry of 10% Pd/C (500 mg) in DMF (5 mL) was added to a solution of tert-butyl 5-nitro-5′,6′-dihydro-[2,4′-bipyridine]-1′(2′H)-carboxylate (I8) (1.40, 4.59 mmol) in DMF (45 mL) and the resulting mixture was stirred under a hydrogen atmosphere for 16 hours at room temperature. EtOAc (100 mL) was added and the resulting suspension was filtered through a Celite pad, washing with EtOAc (150 mL). The volatiles were removed under reduced pressure and the residue was purified by silica gel column chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C. and then 0-20% MeOH in EtOAc) to give the title compound I9 as a yellow oil (1.18 g, 93%); 1H NMR (400 MHz, CDCl3) δ 8.03 (dd, J=2.4, 1.0 Hz, 1H), 7.00-6.87 (m, 2H), 4.22 (brs, 2H), 3.59 (brs, 2H), 2.85-2.67 (m, 3H), 1.86 (m, 2H), 1.72-1.59 (m, 2H), 1.46 (s, 9H). LCMS-A: rt 4.416 min; m/z 278 [M+H]+.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
tert-butyl 5-nitro-5′,6′-dihydro-[2,4′-bipyridine]-1′(2′H)-carboxylate
Quantity
4.59 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]=2)=[N:8][CH:9]=1)([O-])=O.CCOC(C)=O>CN(C=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
tert-butyl 5-nitro-5′,6′-dihydro-[2,4′-bipyridine]-1′(2′H)-carboxylate
Quantity
4.59 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C1=CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a hydrogen atmosphere for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered through a Celite pad
WASH
Type
WASH
Details
washing with EtOAc (150 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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